3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide is a complex organic compound that belongs to the class of dichlorobenzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate amine derivative. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product . The reaction conditions may vary depending on the specific requirements of the synthesis, but the general approach involves the use of chlorinated benzoyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms
Properties
Molecular Formula |
C21H14Cl4N2O2 |
---|---|
Molecular Weight |
468.2g/mol |
IUPAC Name |
3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C21H14Cl4N2O2/c1-11-18(26-20(28)12-5-7-14(22)16(24)9-12)3-2-4-19(11)27-21(29)13-6-8-15(23)17(25)10-13/h2-10H,1H3,(H,26,28)(H,27,29) |
InChI Key |
GOSBTUAUIHQAIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.